2,2'-Dinaphthyl ether

Beschreibung

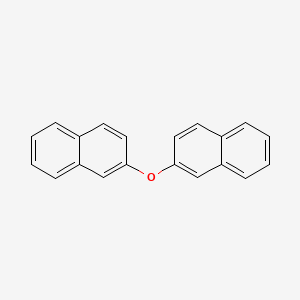

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-naphthalen-2-yloxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14O/c1-3-7-17-13-19(11-9-15(17)5-1)21-20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZRLNYVDCIYXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)OC3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20210205 | |

| Record name | Di-2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-80-9 | |

| Record name | 2-Naphthyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-naphthyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-2-naphthyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20210205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-2-naphthyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.416 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,2 Dinaphthyl Ether and Its Derivatives

Classical Ether Synthesis Approaches

Traditional methods for ether synthesis have been adapted for the creation of diaryl ethers, including the sterically demanding 2,2'-dinaphthyl ether.

The Williamson ether synthesis, a cornerstone of ether formation, involves the reaction of an alkoxide with a primary alkyl halide. wikipedia.orgbyjus.com This S\textsubscript{N}2 reaction is fundamental and has been a staple in organic chemistry since its development by Alexander Williamson in 1850. wikipedia.org For the synthesis of diaryl ethers like this compound, this reaction is adapted by using a phenoxide (in this case, a naphthoxide) as the nucleophile.

The reaction typically involves deprotonating a naphthol with a strong base to form the naphthoxide ion, which then displaces a halide from an aryl halide. However, the direct application to form symmetrical diaryl ethers is less common due to the low reactivity of aryl halides in S\textsubscript{N}2 reactions. A more common adaptation for asymmetrical ethers involves reacting an aryl halide with an alkoxide. For dinaphthyl systems, this would entail reacting a halonaphthalene with a naphthoxide. The reaction is often facilitated by phase transfer catalysis in industrial settings. byjus.com

A notable application of an intramolecular Williamson-type reaction is in the synthesis of chiral dioxacyclophanes from 2,2'-bis(bromomethyl)-1,1'-binaphthyl and 1,1'-binaphthalene-2,2'-diol. nih.gov This demonstrates the utility of the fundamental principles of the Williamson synthesis in constructing complex, chiral binaphthyl-containing macrocycles.

Key Reaction Parameters for Williamson Ether Synthesis:

| Parameter | Typical Conditions |

|---|---|

| Reactants | Alkoxide/Phenoxide and an organohalide |

| Reaction Type | S\textsubscript{N}2 (Bimolecular Nucleophilic Substitution) |

| Solvents | Acetonitrile, N,N-dimethylformamide |

| Temperature | 50-100 °C |

| Duration | 1-8 hours |

| Yield | 50-95% in laboratory preparations |

Data from BYJU'S. byjus.com

The Ullmann condensation, first reported in 1903, is a classical method for forming diaryl ethers through the copper-catalyzed coupling of an aryl halide with a phenol (B47542). beilstein-journals.org The traditional protocol often required harsh conditions, such as high temperatures (around 200 °C) and stoichiometric amounts of copper, which limited its functional group tolerance. beilstein-journals.org

Modern advancements have significantly improved the Ullmann synthesis, allowing it to proceed under milder conditions. The use of catalytic amounts of copper salts and the addition of ligands can accelerate the reaction. For instance, ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) have been shown to greatly accelerate the reaction, enabling it to occur at more moderate temperatures. nih.gov The choice of base and solvent is also crucial; bases like cesium carbonate and potassium phosphate, and solvents like N-methyl-2-pyrrolidone (NMP) and dioxane are commonly employed. nih.govrhhz.net

Representative Ullmann Coupling Conditions:

| Component | Example |

|---|---|

| Copper Source | CuCl, CuI, Cu\textsubscript{2}O |

| Ligand | 2,2,6,6-tetramethylheptane-3,5-dione (TMHD), Salicylaldimines |

| Base | Cs\textsubscript{2}CO\textsubscript{3}, K\textsubscript{3}PO\textsubscript{4} |

| Solvent | NMP, Dioxane |

Advanced and Catalytic Synthesis Strategies

The limitations of classical methods have driven the development of more efficient and versatile catalytic systems for diaryl ether synthesis.

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been extended to form C-O bonds, providing a powerful method for diaryl ether synthesis. researchgate.netrsc.org These reactions typically employ a palladium catalyst in conjunction with a specialized phosphine (B1218219) ligand. rsc.org The choice of ligand is critical for the success of the reaction, with bulky, electron-rich biarylphosphine ligands often showing high efficacy. umich.edu

These palladium-catalyzed methods offer several advantages over the classical Ullmann reaction, including milder reaction conditions and broader substrate scope. The reaction involves the coupling of an aryl halide or triflate with an alcohol or phenol in the presence of a base. Ligands such as SPhos, DPEphos, and Xantphos are frequently used in these transformations. nih.gov

The synthesis of symmetrical ethers can also be achieved through the acid-catalyzed dehydration of alcohols. masterorganicchemistry.com For arenols like 2-naphthol (B1666908), this method can be used to produce this compound. The reaction proceeds by protonating the hydroxyl group of one naphthol molecule, which then allows it to be displaced by another naphthol molecule acting as a nucleophile. masterorganicchemistry.com This method is particularly important for the industrial production of commodity ethers like diethyl ether from ethanol (B145695) using sulfuric acid. masterorganicchemistry.com A variation of this involves using p-toluenesulfonic acid as a catalyst for the reaction between 2-naphthol and methanol (B129727) to produce 2-naphthyl methyl ether, with the potential for side reactions. google.com

Stereoselective Synthesis of Chiral Binaphthyl Derivatives Relevant to this compound

The synthesis of enantiomerically pure or enriched binaphthyl derivatives is crucial for their application in asymmetric catalysis. These axially chiral compounds exist as stable atropisomers due to restricted rotation around the C-C bond connecting the two naphthalene (B1677914) rings. mdpi.com

Several strategies have been developed for the stereoselective synthesis of these compounds. One approach involves the resolution of racemic mixtures. For example, racemic 1,1'-bi-2-naphthol (B31242) (BINOL) can be resolved through enzymatic hydrolysis of its diester. orgsyn.org Another method is the asymmetric synthesis, which directly creates the chiral structure. This can be achieved through catalytic asymmetric coupling reactions. For instance, quinine (B1679958) has been used as an organocatalyst to mediate the addition of naphthols to halogenated quinones, affording non-C2-symmetrical, axially chiral biaryl products. researchgate.net

Furthermore, dynamic kinetic resolution (DKR) combines the racemization of a chiral starting material with a kinetic resolution step, allowing for the theoretical conversion of a racemate into a single enantiomer with up to 100% yield. This has been applied to the synthesis of optically active binaphthol derivatives. mdpi.com

Diastereoselective Reactions in Chiral Binaphthyl-2,2'-diol Synthesis

The creation of enantiomerically pure BINOL derivatives often relies on diastereoselective reactions, where a chiral auxiliary or template is used to control the stereochemical outcome of the key bond-forming step. This approach circumvents the need for resolving a racemic mixture by directly favoring the formation of one diastereomer over another.

One notable strategy involves the use of naturally occurring chiral molecules as templates. For instance, 7-deoxycholic acid has been successfully employed as a chiral template in the asymmetric synthesis of 1,1'-binaphthyl-2,2'-diol derivatives. nih.gov In this method, the naphthol units are attached to the steroid template, and a subsequent intramolecular oxidative coupling reaction, often mediated by a reagent like manganese(III) acetylacetonate (B107027) (Mn(acac)₃), forms the C-C bond between the naphthyl groups. The rigid, chiral environment of the deoxycholic acid backbone directs the coupling to proceed with high diastereoselectivity, favoring the formation of one atropisomer of the binaphthol unit. nih.gov In one specific case, this method achieved a diastereoselectivity greater than 99%, predominantly forming the (S)-isomer as confirmed by computer modeling and experimental data. nih.gov

Another powerful diastereoselective method is the copper-promoted Ullmann coupling reaction. oup.com This reaction can be used to form the 1,1'-binaphthyl bond by coupling two naphthyl units. When chiral diol esters of 1-bromo-2-naphthoic acid are used, the chirality of the diol induces axial dissymmetry in the newly formed binaphthyl structure. oup.com For example, using (S)-1,1'-binaphthyl-2,2'-diol itself as the chiral auxiliary in the coupling of 1-bromo-2-naphthoic acid resulted in a 71% net optical yield for the formation of the (S)-configured binaphthyl product. oup.com Intramolecular Ullmann cyclization has also demonstrated exceptional stereocontrol, with the reaction of (R)-1,1'-binaphthyl-2,2'-diol esters of 2-halo-3-nitrobenzoic acids proceeding with virtually complete diastereoselectivity to yield a cyclic diester with an R,R-configuration. oup.com

Table 1: Diastereoselective Synthesis of a Binaphthol Unit on a 7-Deoxycholic Acid Template nih.gov

| Starting Compound | Coupling Reagent | Diastereoselectivity | Predominant Isomer |

| Naphthol derivative on template | Mn(acac)₃ in CH₃CN | 65% | (S) |

| Naphthol derivative on template | Mn(acac)₃ in CH₃CN | >99% | (S) |

Lipase-Catalyzed Stereoselective Acylation and Deacylation

Enzymatic kinetic resolution represents a highly effective and environmentally benign method for obtaining enantiomerically pure atropisomeric compounds like BINOL. This technique utilizes lipases, which can stereoselectively catalyze either the acylation of a diol or the deacylation (hydrolysis) of a diester in a racemic mixture.

In a typical lipase-catalyzed acylation, racemic BINOL is treated with an acyl donor, such as a vinyl ester, in an organic solvent. nih.gov The lipase (B570770), for example, from Pseudomonas cepacia (PCL), selectively acylates one enantiomer, leaving the other unreacted. nih.gov For example, the acylation of racemic binaphthol can yield (R)-2-acyloxy-2′-hydroxy-1,1′-binaphthyl with high optical purity (90-95%), while the unreacted (S)-binaphthol can be recovered with good enantiomeric excess (69-89% e.e.). researchgate.netresearchgate.net The efficiency and enantioselectivity of these reactions are influenced by factors such as the choice of lipase, acyl donor, solvent, and temperature. researchgate.net The addition of a mild base like sodium carbonate has been shown to dramatically accelerate the lipase-catalyzed kinetic resolution of atropisomeric diols. researchgate.net

Conversely, the deacylation approach involves the stereoselective hydrolysis of a racemic diester of BINOL. Early work demonstrated that microorganisms or commercially available lipases like porcine pancreatic lipase (PPL) can selectively hydrolyze one of the ester groups. nih.gov For instance, the enantioselective hydrolysis of the valeric acid diester of racemic BINOL using PPL can produce the (S)-diol with 95% enantiomeric excess at 46% conversion. researchgate.net Similarly, lipase-catalyzed alcoholysis or hydrolysis of racemic binaphthyl monoesters can yield the corresponding monoester and binaphthol in high chemical and optical yields (>90% e.e.). researchgate.net

Table 2: Lipase-Catalyzed Kinetic Resolution of BINOL and its Derivatives

| Reaction Type | Lipase Source | Substrate | Product 1 (e.e.) | Product 2 (e.e.) | Reference |

| Acylation | Pseudomonas sp. | Racemic BINOL | (R)-BINOL monoester (>95%) | (S)-BINOL (69-89%) | researchgate.netresearchgate.net |

| Deacylation | Porcine Pancreatic Lipase (PPL) | Racemic BINOL divalerate | (S)-BINOL (95%) | (R)-BINOL monovalerate | nih.govresearchgate.net |

| Hydrolysis | Candida antarctica | Racemic BINOL monoester | (R)-BINOL (>90%) | (S)-BINOL monoester (>90%) | researchgate.net |

Synthetic Routes to Functionalized this compound Analogues

The incorporation of the this compound or the related BINOL unit into larger, functionalized macrocyclic structures has led to a new class of host molecules and potential catalysts. The synthesis of these complex architectures can be achieved through two primary strategies: the modification of a pre-existing macrocycle or the construction of the ring system using a template.

The direct functionalization of a pre-formed macrocycle is an efficient synthetic route that avoids the often lengthy and low-yielding preparation of derivatized precursors. iipseries.orgrsc.org This approach involves adding functional groups directly onto the macrocyclic backbone. iipseries.org For macrocycles containing aromatic units, such as the naphthyl groups in a this compound-based system, electrophilic aromatic substitution is a common and effective method for derivatization. iipseries.orgrsc.org

Reactions such as nitration, halogenation, or Friedel-Crafts acylation can be performed on the electron-rich naphthyl rings of the macrocycle. The specific positioning of the new substituents is guided by the inherent reactivity of the aromatic system and the steric constraints imposed by the macrocyclic structure. This method allows for the late-stage modification of complex architectures, providing a modular approach to tuning the physical and chemical properties of the macrocycle. rsc.org

Templated macrocyclization is a powerful strategy for constructing macrocyclic compounds from simpler, open-chain precursors. e-bookshelf.de In this approach, a template, which can be a metal ion or a neutral molecule, organizes the precursor components into a specific conformation that facilitates the final ring-closing reaction, often leading to higher yields of the desired macrocycle. e-bookshelf.de

This principle has been applied to the synthesis of macrocycles incorporating the binaphthyl unit. nih.gov For example, rigid, homochiral macrocycles have been synthesized via one-pot esterification reactions between an axially chiral diol derived from BINOL and aromatic dicarboxylic acids. nih.gov In this case, the geometric constraints of the binaphthyl unit and the dicarboxylic acid spacer direct the cyclization, leading to the formation of macrocycles with D₂ or D₃ symmetry. The reaction between an (R)-BINOL-derived dibenzylic alcohol and a dicarboxylic acid spacer yielded homochiral macrocycles containing two or three binaphthyl units in 25% and 10% yields, respectively. nih.gov More advanced methods can use a covalent template, where the precursor is temporarily attached to a template molecule to guide the intramolecular ring-closing reaction, after which the product is cleaved from the template. acs.org

Spectroscopic and Computational Characterization of 2,2 Dinaphthyl Ether

Advanced Spectroscopic Analysis Techniques

Spectroscopy is a fundamental tool for elucidating the structure and properties of molecules. For 2,2'-dinaphthyl ether, various spectroscopic methods are employed to probe its vibrational modes, electronic structure, and atomic connectivity.

Fourier Transform Infrared (FT-IR) spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by absorption bands corresponding to its constituent bonds.

Key vibrational modes for this compound include:

Aromatic C-H Stretching: These vibrations typically appear at wavenumbers above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the naphthalene (B1677914) rings are observed in the 1600-1400 cm⁻¹ region.

C-O-C Ether Linkage: The most characteristic vibration for an ether is the asymmetric C-O-C stretching, which for aryl ethers, is strong and typically found in the 1270-1200 cm⁻¹ range. The symmetric stretch is often weaker and occurs at lower frequencies.

Fingerprint Region: The region between 1500 cm⁻¹ and 500 cm⁻¹ is known as the fingerprint region. studymind.co.uk It contains complex vibrations, including C-C and C-O bond vibrations and whole-molecule vibrations, that are unique to the specific molecule, allowing for definitive identification when compared against a known spectrum. studymind.co.uk

FT-IR spectra for this compound can be obtained using various techniques, such as preparing the sample as a KBr wafer or using Attenuated Total Reflectance (ATR). nih.gov The analysis of these bands confirms the presence of the naphthyl and ether functional groups, providing structural elucidation. studymind.co.ukupi.edu

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aromatic C=C Stretch | 1600-1400 | Medium-Strong |

| Asymmetric Ar-O-Ar Stretch | 1270-1200 | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by π-π* transitions within the aromatic naphthalene rings. The spectrum of this compound shows a red shift (shift to longer wavelengths) compared to that of naphthalene. cdnsciencepub.com This shift indicates that the ether linkage facilitates electronic communication between the two naphthyl chromophores, lowering the energy gap for electronic excitation. cdnsciencepub.com Studies comparing this compound with its isomer, 1,1'-binaphthyl, show that the 2,2'- linkage results in less steric hindrance, allowing for greater resonance interaction between the naphthyl units. cdnsciencepub.com

Time-resolved absorption and emission spectra have also been used to study photoexcited this compound, providing evidence for the formation of intramolecular triplet excimers. acs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the precise arrangement of atoms in a molecule. Both ¹H and ¹³C NMR are used to characterize this compound. nih.gov

¹H NMR Spectroscopy: Due to the C₂ symmetry of the this compound molecule, the seven protons on each naphthalene ring are chemically equivalent to their counterparts on the other ring. This symmetry results in a simplified spectrum showing only seven signals for the 14 aromatic protons. The chemical shifts (δ) are typically observed in the aromatic region (7.0-8.0 ppm). sigmaaldrich.comcarlroth.com The exact positions and splitting patterns (e.g., doublets, triplets, multiplets) depend on the coupling between adjacent protons.

¹³C NMR Spectroscopy: Similar to the proton NMR, the symmetry of the molecule simplifies the ¹³C NMR spectrum. Instead of 20 signals, only 10 are observed for the carbon atoms. bhu.ac.in The chemical shifts can be predicted based on standard values for aromatic carbons and ether-linked carbons. libretexts.org The carbon atom directly bonded to the ether oxygen (C2 and C2') is expected to have a chemical shift in the range of 150-160 ppm, significantly downfield due to the electronegativity of the oxygen atom. libretexts.orgwisc.edu Other aromatic carbons appear in the typical range of 110-140 ppm. bhu.ac.inwisc.edu

| Nucleus | Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (H-1, H-3 to H-8) | ~7.0 - 8.0 |

| ¹³C | Aromatic (C attached to O) | ~150 - 160 |

| ¹³C | Aromatic (other C atoms) | ~110 - 140 |

Mass spectrometry (MS) is used to determine the molecular weight and structural information of a compound based on the mass-to-charge ratio (m/z) of its ions. For this compound (C₂₀H₁₄O), the molecular weight is approximately 270.33 g/mol . nih.govavantorsciences.com

In electron impact (EI) mass spectrometry, a prominent molecular ion (M⁺) peak is expected at m/z ≈ 270 due to the stability of the aromatic system. miamioh.edulibretexts.org The fragmentation of aryl ethers is well-characterized. miamioh.edu Common fragmentation pathways involve the cleavage of the C-O ether bond. The fragmentation pattern provides valuable clues for structural confirmation. tutorchase.comchemguide.co.uk The base peak, which is the most intense peak in the spectrum, often corresponds to the most stable fragment ion formed. tutorchase.com

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₁₄O |

| Molecular Weight | 270.33 g/mol avantorsciences.com |

| Molecular Ion Peak (M⁺) | m/z ≈ 270 |

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. nih.gov It is an essential technique for studying chiral molecules. nih.gov While this compound itself is achiral, many of its derivatives, particularly those with substituents at the 3,3' positions, can exhibit atropisomerism. This phenomenon arises from hindered rotation around the C2-O-C2' bonds, leading to stable, non-superimposable enantiomers.

The binaphthyl framework is a classic motif in studies of axial chirality. rsc.orgacs.org For chiral derivatives of this compound, CD spectroscopy is the primary method for determining the absolute configuration (the specific spatial arrangement of the atoms). The CD exciton (B1674681) chirality method, for example, correlates the sign of the CD signal (a "couplet" of two bands with opposite signs) to the helical twist between the two naphthyl chromophores, allowing for an unambiguous assignment of the absolute configuration. researchgate.net The study of atropisomeric compounds using solid-state CD spectroscopy has also been explored. rsc.org

Theoretical and Computational Studies

Theoretical and computational chemistry provides powerful tools to complement experimental spectroscopic data. Methods like Density Functional Theory (DFT) are widely used to model the properties of molecules like this compound and its derivatives. acs.orgchemrxiv.org

Computational studies can:

Predict Molecular Geometry: Calculations can determine the most stable conformation of the molecule, including the dihedral angle between the two naphthalene rings.

Simulate Spectroscopic Data: DFT calculations can predict IR, UV-Vis, and NMR spectra. scielo.br Comparing these simulated spectra with experimental results helps to validate the proposed structure and assign specific spectral features. For chiral molecules, vibrational circular dichroism (VCD) spectra can be calculated to determine the absolute configuration with high accuracy. acs.org

Investigate Rotational Barriers: For atropisomeric derivatives, computational modeling is crucial for calculating the energy barrier to rotation around the chiral axis. chemrxiv.org This helps in understanding the configurational stability of the atropisomers. chemrxiv.org

Analyze Electronic Structure: Theoretical methods can map the electron density and molecular orbitals, providing insight into the electronic transitions observed in UV-Vis spectroscopy and the reactivity of the molecule.

For instance, computational studies on related binaphthyl systems have successfully used DFT methods (e.g., B3LYP/6-31G*) to reproduce experimental VCD spectra, allowing for definitive stereochemical assignments. acs.org Such studies on this compound can elucidate the subtle interplay between its structure and spectroscopic properties. acs.org

Ab Initio Calculations for Geometrical Structure and Vibrational Frequencies

Ab initio calculations are a cornerstone of computational chemistry, providing a theoretical framework for understanding molecular structures and properties from first principles, without empirical data. These methods have been applied to molecules with similar structural motifs to this compound, such as binaphthyl derivatives and other aromatic ethers, to determine their geometrical parameters and vibrational frequencies. researchgate.netacs.orgunige.chmdpi.com

For instance, in studies of related compounds, ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) with various basis sets (e.g., 6-31G(d,p), 6-311G(d,p), and aug-cc-pVQZ) have been used to optimize molecular geometries and calculate harmonic vibrational frequencies. researchgate.netacs.orgmdpi.com These calculations can predict bond lengths, bond angles, and dihedral angles that are in good agreement with experimental data where available. arxiv.org The calculated vibrational frequencies help in the assignment of experimental infrared (IR) and Raman spectra, providing a detailed picture of the molecule's vibrational modes. researchgate.netmdpi.com The choice of basis set and the inclusion of electron correlation are critical for obtaining accurate results. acs.org For example, calculations on similar systems have shown that methods incorporating electron correlation, such as MP2, often provide more accurate predictions of conformational energies and structural parameters compared to the HF method alone. acs.org

Density Functional Theory (DFT) for Electronic Properties

Density Functional Theory (DFT) has become a widely used computational method in chemistry and materials science for investigating the electronic structure of many-body systems. wikipedia.org It offers a balance between accuracy and computational cost, making it suitable for studying large molecules like this compound. scispace.com DFT calculations can provide valuable information about a molecule's electronic properties, including its reactivity, stability, and optical characteristics. arxiv.orgrsc.org

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior. The HOMO is the outermost orbital containing electrons and tends to act as an electron donor, while the LUMO is the innermost orbital with space to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For molecules similar to this compound, DFT calculations, often using the B3LYP functional with basis sets like 6-31G(d,p), are employed to determine the HOMO and LUMO energies. researchgate.net The resulting energy gap provides insights into the charge transfer interactions that can occur within the molecule. researchgate.netscience.gov

Table 1: Illustrative HOMO-LUMO Energy Data for a Related Naphthyl Compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | -0.26751 |

| LUMO | -0.18094 |

| Energy Gap (ΔE) | 0.08657 |

This data is for benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate and serves as an example of typical values obtained from DFT calculations. nih.gov

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions and charge distribution within a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and antibonding orbitals. uni-muenchen.de This analysis provides a quantitative description of donor-acceptor interactions, which are crucial for understanding molecular stability and reactivity. grafiati.comwisc.edu

The key aspect of NBO analysis is the examination of interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. The energetic importance of these interactions is estimated using second-order perturbation theory. wisc.edu For instance, the interaction between a lone pair (n) and an antibonding orbital (σ*) can indicate hyperconjugative effects that stabilize the molecule. grafiati.com The analysis also provides information on the hybridization of atomic orbitals and the polarization of chemical bonds. uni-muenchen.de

In studies of related organic molecules, NBO analysis has been used to:

Quantify the charge transfer between donor and acceptor sites. researchgate.net

Evaluate the strength of intramolecular hydrogen bonds. grafiati.com

Understand the percentage of Lewis and non-Lewis character in the electronic structure. nih.gov

DFT calculations are a reliable method for predicting these properties. researchgate.net For example, in a study of methyl 2-naphthyl ether, DFT was used to calculate both β and μ. researchgate.net Similarly, experimental and computational studies on molecules like aluminum monochloride (AlCl) have demonstrated the accuracy of these methods in determining dipole moments. aps.orgaps.org

Table 2: Example of Calculated Dipole Moment and Hyperpolarizability

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | Varies with method |

| First Hyperpolarizability (β) | Varies with method |

Specific values for this compound require dedicated calculations. The table illustrates the type of data obtained.

Theoretical Calculations of Rotational Energy Barriers in Binaphthyl Ethers

The rotation around the C-O-C ether linkage and the C-C bonds connecting the naphthyl groups in binaphthyl ethers is a key determinant of their conformational flexibility and potential for atropisomerism (axial chirality). nih.gov Theoretical calculations are essential for quantifying the energy barriers associated with these rotations. biomedres.usias.ac.in

Studies on similar systems, such as 1,1'-binaphthyl derivatives, have employed quantum calculations to investigate racemization processes. usu.edu These studies show that the primary factor influencing the rotational barrier is the steric size of the substituents on the naphthyl rings. usu.edu The racemization pathway often proceeds through a transition state where the two naphthyl units are coplanar or nearly so. nih.govusu.edu

DFT and other molecular mechanics methods can be used to calculate the potential energy surface as a function of the dihedral angle of rotation. biomedres.us The energy difference between the ground state (stable conformer) and the transition state provides the rotational energy barrier. biomedres.us For example, in a study of 2,2'-dihydroxy-1,1'-binaphthyl and its ethers, theoretical calculations of rotational energy barriers were performed to understand their photoracemization behavior. nih.gov

Table 3: Factors Influencing Rotational Barriers in Binaphthyl Systems

| Factor | Influence on Rotational Barrier |

|---|---|

| Steric Hindrance | Larger substituents increase the barrier. usu.edu |

| Electronic Effects | Can play a secondary role. |

These computational approaches provide a powerful lens through which the complex structural and electronic landscape of this compound can be thoroughly explored.

Electrochemical Polymerization of this compound

The electrochemical polymerization of this compound (DNE) has been demonstrated as a viable method for producing novel electroactive and fluorescent materials. This process allows for the direct synthesis of polymer films on conductive substrates, offering a route to new functional organic materials.

The direct anodic oxidation of aromatic ethers, including this compound, can lead to the formation of electrically conducting, proton-doped poly(aromatic ether) thin films. acs.org In a key study, the electrochemical polymerization of DNE was successfully carried out in boron trifluoride diethyl etherate (BFEE), a medium that facilitates the oxidation of such monomers at low potentials. acs.org The resulting poly(this compound) (PDNE) films exhibit good electroactivity and high thermal stability. acs.org

These electrodeposited films are notable for their proton-doping nature, a characteristic they share with well-known conducting polymers like polyaniline. acs.org Furthermore, the as-formed PDNE is a blue light emitter and is highly fluorescent, with a reported solution quantum yield of 0.18. acs.org Morphological studies of the films grown on indium tin oxide (ITO) electrodes revealed the assembly of regular and uniform microspheres, with diameters ranging from 200 nm to 1 μm. acs.org This electro-oxidation technique presents a direct pathway to creating redox-active, luminescent, and conjugated polymers from aromatic ether precursors. acs.org

| Property | Value/Observation |

| Monomer | This compound (DNE) |

| Polymerization Method | Electrochemical Polymerization |

| Electrolyte Medium | Boron Trifluoride Diethyl Etherate (BFEE) |

| Resulting Polymer | Poly(this compound) (PDNE) |

| Film Characteristics | Electrically conducting, proton-doped |

| Thermal Stability | High |

| Optical Properties | Blue light emitter, highly fluorescent |

| Solution Quantum Yield | 0.18 |

| Morphology | Homogeneous microspheres (200 nm - 1 µm diameter) |

The polymerization of this compound proceeds via an electrochemical oxidation mechanism. The initial step involves the oxidation of the DNE monomer to form radical cations. acs.org These reactive intermediates then couple to form new carbon-carbon bonds, leading to chain propagation.

Based on FT-IR and ¹H NMR spectroscopy, along with computational analysis, the polymerization of DNE is believed to occur at the α- and C6-positions of the naphthyl rings. acs.orgmdpi.com This results in a poly(this compound) with a complex, cross-linked structure, rather than a simple linear chain. The ether linkage itself remains intact during the polymerization process. The use of boron trifluoride diethyl etherate is crucial as it significantly lowers the onset oxidation potential of the monomer compared to other common supporting electrolytes, thereby enabling the polymerization to proceed efficiently. acs.orgmdpi.com The resulting polymer's favorable fluorescence properties are attributed primarily to the preservation of the naphthalene rings within the structure. mdpi.com

Integration into High-Performance Polymers

The incorporation of the dinaphthyl ether unit into the backbone of high-performance polymers, such as poly(arylene ether)s, has been investigated to enhance properties like thermal stability and to introduce functionalities through subsequent chemical modifications.

Poly(arylene ether)s are a class of engineering thermoplastics known for their excellent thermal and mechanical properties. acs.org The synthesis of poly(arylene ether)s containing dinaphthyl units can be achieved through nucleophilic aromatic substitution polycondensation. For instance, sterically hindered diols like (S)-1,1′-binaphthyl-2,2′-diol have been successfully copolymerized with other bisphenols (e.g., 4,4′-sulfonyldiphenol) and activated dihalides (e.g., 4,4′-difluorobenzophenone). nih.govnih.gov

The rigid and non-coplanar structure of the binaphthyl unit introduces significant steric hindrance, which can make polymerization challenging. nih.gov However, its successful incorporation into the polymer backbone disrupts chain packing, which can lead to enhanced solubility in common organic solvents like N,N-dimethylacetamide (DMAc) and N-methyl-2-pyrrolidone (NMP). nih.govnih.gov This improved processability is a significant advantage for high-performance polymers.

The inclusion of the rigid binaphthyl moiety generally increases the glass transition temperature (Tg) of the resulting polymers. For example, in a series of poly(arylene ether ketone)s (PAEKs), the Tg increased from 198 °C to 210 °C as the content of the binaphthyl unit was raised. nih.gov These polymers also exhibit high thermal decomposition temperatures, often above 400 °C, indicating excellent thermal stability. nih.gov

| Polymer Series | Monomers | Tg (°C) | 5% Weight-Loss Temp. (°C) |

| PAEK-35 | (S)-1,1′-binaphthyl-2,2′-diol, 4,4′-sulfonyldiphenol, 4,4′-difluorobenzophenone | 198 | 424.5 |

| PAEK-43 | (S)-1,1′-binaphthyl-2,2′-diol, 4,4′-sulfonyldiphenol, 4,4′-difluorobenzophenone | 203 | 431.4 |

| PAEK-50 | (S)-1,1′-binaphthyl-2,2′-diol, 4,4′-sulfonyldiphenol, 4,4′-difluorobenzophenone | 210 | 444.5 |

Polymers containing dinaphthyl ether units can be chemically modified to introduce new functionalities. A key example is the sulfonation of poly(arylene ether)s containing these units to create proton-conducting membranes for applications such as fuel cells. nih.govresearchgate.net The naphthyl rings are particularly amenable to post-polymerization sulfonation reactions.

For instance, poly(arylene ether ketone)s containing binaphthyl units have been efficiently sulfonated using chlorosulfonic acid in a suitable solvent like dichloromethane. nih.govnih.gov The sulfonation occurs selectively on the electron-rich naphthyl rings. The degree of sulfonation, and thus the ion exchange capacity (IEC) of the resulting sulfonated polymer (SPAEK), can be controlled by adjusting the molar content of the binaphthyl unit in the initial copolymer. nih.govnih.gov

These sulfonated polymers can be cast into flexible and tough membranes that exhibit high proton conductivity, sometimes exceeding that of benchmark materials like Nafion under similar conditions. nih.govnih.gov The combination of a rigid backbone, which provides good mechanical and thermal stability, with the hydrophilic sulfonic acid groups leads to well-defined phase separation and efficient proton transport channels. nih.gov

| Polymer | Theoretical IEC (mmol/g) | Titrated IEC (mmol/g) | Proton Conductivity (mS/cm at 30°C) |

| SPAEK-35 | 1.40 | 1.25 | - |

| SPAEK-43 | 1.65 | 1.63 | - |

| SPAEK-50 | 1.89 | 1.82 | 102 |

2D Polymer Synthesis and Characterization

While the direct synthesis of a two-dimensional (2D) polymer from this compound has not been explicitly detailed in the reviewed literature, the principles of 2D polymerization and the use of related naphthyl-containing building blocks provide a strong basis for its potential in such architectures. 2D polymers are sheet-like macromolecules formed from laterally connected repeating units, offering unique properties due to their defined, periodic structure. nih.gov

The synthesis of such materials often relies on monomers with specific geometries (e.g., C2 or C3 symmetry) that can polymerize in a plane, often at an interface or through topochemical reactions in a crystalline state. rsc.orgacs.org For example, new catalytic Suzuki–Miyaura polycouplings have been used to create multilayer 3D polymers where aromatic units are sandwiched by naphthyl groups. nih.gov In one study, the polymerization of 1,8-dibromonaphthalene (B102958) with a diboronic acid ester derivative yielded a layered polymer, demonstrating the utility of naphthalene units in building extended, ordered structures. nih.gov

The characterization of these advanced materials involves techniques to confirm their long-range order and layered structure. Gel Permeation Chromatography (GPC) can indicate the formation of high molecular weight polymers, while spectroscopic methods confirm the chemical structure. nih.gov For 2D structures, techniques like Transmission Electron Microscopy (TEM) and Atomic Force Microscopy (AFM) are crucial for visualizing the sheet-like morphology and ordered porous networks. mdpi.com

Monomer Design and Orientation for 2D Polymerization

The successful synthesis of a 2D polymer hinges on the precise control of monomer arrangement and the directionality of bond formation. Monomers must be designed to pre-organize into a planar assembly and possess reactive groups positioned to facilitate covalent linking in two dimensions. Key to this is the concept of on-surface synthesis, where a solid surface is used as a template to guide the polymerization process.

For a molecule like this compound to be a viable candidate for 2D polymerization, it would need to be functionalized with reactive groups that can undergo polymerization reactions. The inherent C2 symmetry of the this compound core can be exploited to create monomers with well-defined geometries. The ether linkage provides a degree of flexibility, which can influence the packing and orientation of the monomers on a surface.

Key Design Considerations for this compound-Based Monomers:

Functionalization: The introduction of reactive functional groups onto the naphthyl rings is essential. The number and position of these groups will determine the connectivity and topology of the resulting 2D polymer. For example, introducing four reactive sites, two on each naphthyl unit, could lead to a porous, sheet-like structure.

Intermolecular Interactions: Non-covalent interactions, such as van der Waals forces, hydrogen bonding, and π-π stacking, play a crucial role in the self-assembly of monomers on a surface prior to polymerization. The large aromatic surface of the naphthyl rings would promote π-π stacking, which can aid in the formation of ordered domains.

Surface-Substrate Interaction: The interaction between the monomer and the substrate (e.g., a metal surface like gold or silver, or a layered material like graphite) is critical for controlling the orientation and assembly of the molecules.

Hypothetical Monomer Design and Polymerization Strategy:

A hypothetical monomer for 2D polymerization could involve the functionalization of this compound with four halogen atoms (e.g., bromine or iodine) at specific positions on the naphthyl rings. These halogenated derivatives can then undergo on-surface Ullmann coupling, a well-established reaction for forming carbon-carbon bonds between aryl halides on a metal surface upon thermal activation.

The orientation of these monomers on the surface would be governed by a delicate balance of intermolecular and molecule-substrate interactions. The flexible ether linkage might allow for different conformational isomers to coexist on the surface, potentially leading to the formation of different polymeric domains or a less ordered network.

Data on Analogous Systems:

While direct data for this compound is scarce, research on similar binaphthyl and aryl ether-based monomers provides insights into the expected behavior. The following table summarizes key parameters for analogous systems used in 2D polymerization studies.

| Monomer Type | Functional Groups | Polymerization Method | Resulting Structure | Key Findings |

| Dibromo-biphenyl | Bromine | On-surface Ullmann coupling | 1D polymer chains and 2D porous networks | The formation of either 1D or 2D structures depends on the surface coverage and annealing temperature. |

| Tetraphenyl-porphyrin | Phenyl groups | On-surface polymerization | 2D covalent organic framework | The porphyrin core directs the planar assembly, and the phenyl groups provide sites for intermolecular linking. |

| 1,3,5-Tris(4-bromophenyl)benzene | Bromine | On-surface Ullmann coupling | Honeycomb-like 2D network | The C3 symmetry of the monomer dictates the hexagonal porosity of the resulting polymer. |

| Binaphthyl-based dithiols | Thiol | Self-assembly on gold | Chiral molecular wires | The chirality of the binaphthyl unit influences the electrical transport properties of the self-assembled structures. rsc.org |

Interactive Data Table: Hypothetical this compound Monomer for 2D Polymerization

The table below outlines a hypothetical design for a this compound-based monomer and the expected parameters for a 2D polymerization experiment. This is a theoretical projection based on established principles.

| Parameter | Value/Description | Rationale |

|---|---|---|

| Monomer | 3,3',6,6'-Tetrabromo-2,2'-dinaphthyl ether | Symmetrical functionalization to promote network formation. Bromine is a common leaving group for on-surface coupling. |

| Substrate | Au(111) or Ag(111) | These surfaces are relatively inert and provide a good template for self-assembly and on-surface reactions. |

| Deposition Method | Sublimation in Ultra-High Vacuum (UHV) | Ensures a clean environment and controlled deposition of monomers onto the substrate. |

| Self-Assembly Temperature | Room Temperature | Allows for initial ordering of monomers on the surface driven by intermolecular forces. |

| Polymerization Temperature | 300-450 °C | Typical temperature range for inducing Ullmann coupling of aryl bromides on Au or Ag surfaces. |

| Characterization Techniques | Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS) | STM allows for real-space imaging of the monomer assembly and polymer network. XPS confirms the cleavage of C-Br bonds and formation of C-C bonds. |

| Expected Polymer Structure | Porous 2D covalent network | The four reactive sites per monomer should lead to a sheet-like structure with pores. The size and shape of the pores would depend on the conformational flexibility of the ether linkage. |

Chiral Ligand Design Based on Binaphthyl Scaffolds

The design of effective chiral ligands based on the binaphthyl scaffold hinges on the introduction of functional groups that can coordinate to metal centers. The inherent C₂-symmetry of many of these ligands is advantageous as it reduces the number of possible diastereomeric transition states in a catalytic reaction, often leading to higher enantioselectivity.

Chiral crown ethers incorporating the 1,1'-binaphthyl unit have been synthesized and studied for their ability to engage in chiral recognition. researchgate.netgoogle.com These macrocycles are typically prepared from 2,2'-dihydroxy-1,1'-binaphthyl (BINOL), a close derivative of the dinaphthyl ether scaffold. The binaphthyl unit imparts a rigid, chiral barrier, influencing the binding of chiral guest molecules.

The synthesis of these crown ethers often involves the reaction of enantiomerically pure BINOL with oligoethylene glycol ditosylates or dihalides under Williamson ether synthesis conditions. researchgate.net The size of the crown ether ring can be varied to tune the selectivity for different metal ions and organic ammonium (B1175870) salts. The complexation ability of these chiral crown ethers has been explored for the recognition of amino acid esters and other chiral primary ammonium ions.

A notable development in this area is the synthesis of aza-crown ether-derived chiral BINOL catalysts. These have been applied in the asymmetric Michael addition of alkenylboronic acids to α,β-unsaturated ketones, demonstrating that the introduction of bulky crown ether moieties can enhance enantioselectivity by increasing the steric hindrance around the catalytic site. nih.gov

Table 1: Examples of Chiral Crown Ethers Based on Binaphthyl Scaffolds

| Crown Ether Type | Precursor | Application | Reference |

| Binaphthyl-21-crown-6 | (S)-BINOL | Chiral Recognition | google.com |

| Binaphthyl-15-crown-4 | (S)-BINOL | Chiral Recognition | google.com |

| Aza-crown ether-derived BINOL | (S)-BINOL | Asymmetric Michael Addition | nih.gov |

This table is generated based on available research on binaphthyl-derived crown ethers.

Perhaps the most renowned ligands derived from the binaphthyl scaffold are the diphosphine ligands, exemplified by 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP). researchgate.net These ligands are celebrated for their remarkable success in a wide range of metal-catalyzed asymmetric reactions. The synthesis of BINAP starts from BINOL, which is converted to the corresponding bistriflate, followed by a nickel-catalyzed phosphination reaction.

The chirality of BINAP arises from the atropisomerism of the binaphthyl backbone, which creates a C₂-symmetric chiral environment. The conformation of the two naphthyl rings and the orientation of the diphenylphosphino groups create a highly effective chiral pocket that influences the stereochemical outcome of catalytic reactions. The success of BINAP has spurred the development of a multitude of analogues with modified electronic and steric properties to optimize their performance in specific transformations.

Metal Complexation and Catalysis

Ligands based on the binaphthyl scaffold form stable complexes with a variety of transition metals, including rhodium, ruthenium, palladium, copper, and silver. researchgate.netnih.gov The coordination of the binaphthyl-derived ligand to the metal center is crucial for creating the asymmetric environment necessary for catalysis.

The metal complexes of binaphthyl-based ligands, particularly BINAP, are powerful catalysts for a broad spectrum of asymmetric reactions. researchgate.netnih.gov These include hydrogenations, C-H activations, and cycloaddition reactions. For instance, Ru-BINAP complexes are highly effective for the asymmetric hydrogenation of various functionalized olefins and ketones, providing access to chiral alcohols and other valuable building blocks with high enantioselectivity.

More recently, a new class of ligands called NOBINAc, which combine the axial chirality of the binaphthyl scaffold with the coordination properties of mono-N-protected amino acids, have been developed for palladium-catalyzed enantioselective C-H activation/cycloaddition reactions. nih.govchemrxiv.orgacs.org These ligands have demonstrated superior performance in the synthesis of enantioenriched benzazepines compared to traditional chiral amino acid ligands. chemrxiv.orgacs.org

Table 2: Selected Applications of Binaphthyl-Based Ligands in Asymmetric Catalysis

| Reaction Type | Catalyst/Ligand | Substrate | Enantiomeric Excess (ee) | Reference |

| Asymmetric Hydrogenation | Ru-BINAP | β-Ketoesters | >98% | researchgate.net |

| C-H Activation/Cycloaddition | Pd(OAc)₂ / (R)-Ac-NOBIN | Homobenzyltriflamide and Allene | up to 97% | chemrxiv.orgacs.org |

| 1,3-Dipolar Cycloaddition | Ag(I) or Cu(II) / Phosphoramidite | Imino esters and Nitroalkenes | High | researchgate.net |

This table presents a selection of research findings on the catalytic performance of binaphthyl-derived ligands.

The role of binaphthyl-based ligands in enantioselective reactions is to control the facial selectivity of the substrate's approach to the metal center. The rigid and well-defined chiral pocket created by the ligand allows for efficient discrimination between the two prochiral faces of the substrate, leading to the preferential formation of one enantiomer of the product.

The enantioselectivity of these reactions can be finely tuned by modifying the structure of the binaphthyl ligand. For example, altering the substituents on the phosphine (B1218219) groups of BINAP can impact the electronic and steric properties of the catalyst, thereby influencing its activity and selectivity.

The coordination chemistry of binaphthyl-derived ligands with metal ions is a critical aspect of their catalytic function. These ligands typically act as bidentate chelating agents, forming stable complexes with the metal. The geometry of the resulting metal complex is dictated by the coordination preferences of the metal ion and the bite angle of the ligand.

For instance, in Ru-BINAP complexes, the ligand coordinates to the ruthenium center in a C₂-symmetric fashion, creating a chiral environment that is maintained throughout the catalytic cycle. The stability and well-defined structure of these complexes are key to their high catalytic efficiency and enantioselectivity. The study of the coordination chemistry of these complexes provides valuable insights into the mechanism of asymmetric induction and aids in the rational design of new and improved chiral catalysts.

Conclusion

2,2 Dinaphthyl Ether As a Ligand and in Coordination Chemistry

Metallosupramolecular Chemistry

The role of 2,2'-dinaphthyl ether in the field of metallosupramolecular chemistry is not extensively documented in publicly available scientific literature. This area of chemistry focuses on the spontaneous self-assembly of complex, highly organized architectures from metal ions and organic ligands through the formation of coordination bonds. These structures, which can include helicates, grids, cages, and other intricate designs, are of significant interest for their potential applications in catalysis, materials science, and molecular recognition.

While a vast array of organic molecules have been employed as ligands or guest molecules in the construction of metallosupramolecular assemblies, this compound does not appear to be a commonly utilized component. Searches of chemical databases and scholarly articles did not yield specific examples of metallosupramolecular structures where this compound acts as a primary coordinating ligand to bridge metal centers. Its flexible ether linkage and the steric bulk of the naphthyl groups may hinder its ability to form the well-defined, rigid coordination geometries typically required for the predictable self-assembly of complex superstructures.

Furthermore, there is a lack of reported instances of this compound being encapsulated as a guest molecule within the cavity of a pre-formed metallosupramolecular host, such as a coordination cage. Host-guest chemistry within these systems is a dynamic area of research, with cages being designed to bind a wide variety of neutral or ionic guests. The binding affinity is governed by factors such as size, shape, and chemical complementarity between the host and guest. The absence of studies involving this compound as a guest suggests that its size or shape may not be suitable for encapsulation within commonly synthesized coordination cages, or that its interactions with the interior of these hosts are not strong enough to lead to stable complex formation.

Chemical Reactivity and Derivatization of 2,2 Dinaphthyl Ether

General Reactions of Aryl Ethers

Ethers are characterized by their general lack of reactivity, which makes them suitable as solvents for many chemical reactions. libretexts.orgmasterorganicchemistry.com The ether linkage, a C-O-C bond, is chemically stable and does not react with dilute acids, bases, nucleophiles, or halogens. libretexts.org The most significant reaction that ethers undergo is cleavage of the C–O bond, which typically requires harsh conditions, such as treatment with a strong acid. masterorganicchemistry.comlibretexts.org

However, diaryl ethers, such as 2,2'-dinaphthyl ether, are exceptionally unreactive. The C-O bond is particularly strong due to the sp² hybridization of the aromatic carbon and resonance stabilization. As a result, diaryl ethers are not cleaved by strong acids like HBr or HI. libretexts.orglibretexts.org While the general mechanisms of acid-catalyzed ether cleavage are discussed below for context, it is a key feature of this compound that it is resistant to these reactions.

The acidic cleavage of aliphatic ethers proceeds via either an SN1 or SN2 nucleophilic substitution mechanism after the ether oxygen is protonated by a strong acid (e.g., HBr, HI). wikipedia.orgkhanacademy.org This protonation converts the alkoxy group into a good leaving group (an alcohol). masterorganicchemistry.com The subsequent pathway depends on the nature of the alkyl groups attached to the oxygen.

SN2 Mechanism: Ethers with methyl, primary, or secondary alkyl groups are cleaved through an SN2 pathway. wikipedia.org The halide anion (Br⁻ or I⁻), acting as a nucleophile, attacks the less sterically hindered carbon atom, displacing the alcohol. libretexts.org If the reaction involves a chiral center, this attack occurs with an inversion of stereochemistry. masterorganicchemistry.com

SN1 Mechanism: Ethers containing a tertiary, benzylic, or allylic group cleave via an SN1 mechanism. libretexts.org This is because these groups can form stable carbocation intermediates upon departure of the alcohol leaving group. The nucleophile then attacks the carbocation. libretexts.org

The choice between these two pathways is determined by the stability of the potential carbocation intermediate. If a stable carbocation can be formed, the SN1 route is favored; otherwise, the reaction follows the SN2 course. wikipedia.org In the case of an aryl alkyl ether, cleavage always yields a phenol (B47542) and an alkyl halide because the sp²-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.orglibretexts.org

| Mechanism | Substrate Structure | Key Intermediate | Stereochemistry | Notes |

|---|---|---|---|---|

| SN2 | Methyl, Primary, or Secondary Alkyl Ethers | Protonated Ether | Inversion of configuration at chiral center | Nucleophilic attack occurs at the less sterically hindered carbon. |

| SN1 | Tertiary, Benzylic, or Allylic Ethers | Stable Carbocation | Racemization at chiral center | Favored due to the formation of a stabilized carbocation. |

| No Reaction | Diaryl Ethers (e.g., this compound) | N/A | N/A | Aryl-oxygen bond is too strong to be cleaved by acids. libretexts.orglibretexts.org |

Functional Group Transformations and Derivatization Strategies

Derivatization is the process of chemically modifying a compound to produce a new substance with properties better suited for a specific analytical purpose, such as enhancing detection in chromatography. journalajacr.comhta-it.com

For analytical techniques like High-Performance Liquid Chromatography (HPLC), analytes must possess a chromophore (for UV-Vis detection) or a fluorophore (for fluorescence detection). hta-it.com Chemical derivatization can be employed to attach such a group to an analyte that lacks one or has a weak response. journalajacr.com

Naphthalene (B1677914) and its derivatives are inherently fluorescent and possess strong UV absorbance due to their extensive π-conjugated system, making them excellent candidates for use as fluorescent probes. nih.govresearchgate.net The rigid, planar structure and large π-electron system of the naphthalene moiety contribute to high quantum yields and photostability. nih.gov While this compound is itself a significant chromophore, derivatization strategies are more commonly applied to its functionalized analogues or in the synthesis of labeling reagents that contain the dinaphthyl framework. For instance, a derivative of this compound bearing a reactive group (e.g., a sulfonyl chloride or chloroformate) could be used to tag primary and secondary amines or alcohols, imparting the strong UV-absorbing and fluorescent properties of the dinaphthyl system onto the target analyte for highly sensitive detection. journalajacr.com

While this compound is an achiral molecule, its structural framework is central to a class of fundamentally important chiral molecules known as atropisomers, such as 1,1'-bi-2-naphthol (B31242) (BINOL) and 1,1′-binaphthyl-2,2′-diamine (BINAM). rsc.orgacs.org These compounds exist as non-superimposable mirror images (enantiomers) due to hindered rotation around the single bond connecting the two naphthalene rings.

Separating a racemic mixture (a 50:50 mixture of two enantiomers) is a process known as chiral resolution. wikipedia.org Since enantiomers have identical physical properties, direct separation is difficult. The most common method involves converting the enantiomers into diastereomers by reacting the racemic mixture with a single, pure enantiomer of a "chiral resolving agent." wikipedia.org Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization. wikipedia.org After separation, the resolving agent is chemically removed to yield the pure enantiomers.

For example, racemic BINOL, a diol, can be resolved by forming complexes or salts with chiral host compounds, such as those derived from tartaric acid. acs.org Similarly, racemic amines like BINAM can be resolved by forming diastereomeric salts with chiral acids like camphorsulfonic acid, or through kinetic resolution involving enantioselective acylation. rsc.orgwikipedia.org

Mechanistic Studies of Reactions Involving Dinaphthyl Ether Frameworks

Understanding the precise mechanism of a chemical reaction is crucial for optimizing conditions and predicting outcomes. Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to analyze reaction pathways and the structures of transient species like transition states. youtube.comacs.org

The synthesis of diaryl ethers like this compound is commonly achieved through the Ullmann condensation, which involves the copper-catalyzed coupling of a phenol with an aryl halide. mdpi.comrsc.org This reaction has been the subject of mechanistic studies to elucidate the role of the copper catalyst, ligands, and reaction intermediates. umass.edu

Transition state analysis using computational methods like DFT allows researchers to model the reaction pathway at a molecular level. youtube.com For a reaction like the Ullmann condensation, calculations can determine the energy profile of the proposed catalytic cycle, including oxidative addition, ligand exchange, and reductive elimination steps. By calculating the Gibbs free energy of activation (ΔG‡) for different potential pathways, the most likely mechanism can be identified. youtube.com These calculations can reveal the geometry of the transition state—the highest energy point along the reaction coordinate—and provide insights into factors that control reaction rate and selectivity. scm.comgithub.io For example, in related aryl ether syntheses, DFT studies have been used to evaluate the energetics of C-O bond formation and to understand why a particular catalyst or set of conditions favors the desired product. acs.org

Photoreactions and Excited State Dynamics

The photophysical and photochemical behavior of this compound is characterized by complex excited-state dynamics, including intramolecular interactions between the two naphthyl moieties. These processes are fundamental to understanding its potential applications in photochemistry and materials science.

In bridged diaryl compounds like this compound, photoexcitation can lead to intramolecular interactions where the two aromatic rings associate in the excited state. acs.orgacs.org This phenomenon, known as photoassociation, can result in the formation of an excimer, which is an excited-state dimer. The formation of intramolecular triplet excimers in this compound has been a subject of temporal studies. acs.org

Photoinduced charge transfer (CT) is another critical process that can occur in such systems. mdpi.comtudelft.nl This process involves the transfer of an electron from a donor to an acceptor molecule upon photoexcitation. mdpi.comnih.gov In the context of this compound, one naphthyl unit can act as an electron donor while the other, in the excited state, acts as an acceptor, or vice versa. The efficiency of this charge transfer is influenced by the molecular structure and the surrounding environment. The study of these processes is crucial for the development of molecular systems for applications in fields like artificial photosynthesis and molecular electronics. tudelft.nlnih.gov

| Process | Description | Significance |

|---|---|---|

| Photoassociation | Intramolecular association of the two naphthyl moieties in the excited state, potentially forming an excimer. acs.orgacs.org | Influences the emissive properties and excited-state lifetime. |

| Photoinduced Charge Transfer (CT) | Transfer of an electron between the two naphthyl units upon photoexcitation. mdpi.comtudelft.nl | Fundamental for applications in molecular electronics and artificial photosynthesis. nih.gov |

While specific studies on the photoreacemization of this compound are not extensively detailed in the provided context, the broader class of binaphthyl derivatives undergoes photoisomerization and photoreacemization processes. For instance, studies on compounds like cis-1,2-di(1-methyl-2-naphthyl)ethene have shown that photoisomerization can occur in glassy media at low temperatures. researchgate.net Upon excitation, a cis isomer can be converted to a trans isomer. researchgate.net

This process involves significant conformational changes, where bulky naphthyl groups move minimally for the interconversion to happen by rotation around the central bond. researchgate.net The existence of different conformers for both the cis and trans isomers adds complexity to the photochemistry of these systems. researchgate.net The principle of least motion often governs the pathway of these photo-induced structural changes. researchgate.net Such studies on related derivatives provide a framework for understanding the potential photoreacemization pathways that could be relevant for chiral derivatives of this compound.

| Compound | Observation | Experimental Conditions |

|---|---|---|

| cis-1,2-di(1-methyl-2-naphthyl)ethene | Photoisomerization from cis to trans conformers. researchgate.net | Methylcyclohexane, isopentane, and diethyl ether/isopentane/ethanol (B145695) glasses at 77 K with 313 nm excitation. researchgate.net |

Applications and Advanced Materials Science of 2,2 Dinaphthyl Ether Based Systems

Optoelectronic Materials

Initial searches did not yield specific information directly linking 2,2'-Dinaphthyl Ether to luminescent conjugated polymers or blue light emitters. Further research is required to substantiate its role in these specific optoelectronic applications.

Fuel Cell Membranes

The development of alternative polymer electrolyte membranes (PEMs) to conventional perfluorinated materials like Nafion is a critical area of research for advancing fuel cell technology. orientjchem.org The goal is to create membranes with high proton conductivity, excellent mechanical and thermal stability, and low fuel crossover, particularly for operation at higher temperatures and under low-humidity conditions. researchgate.net Systems based on dinaphthyl ether have been explored in this context within the class of sulfonated aromatic hydrocarbon polymers.

Proton Exchange Membranes are the core component of PEM fuel cells, facilitating the transport of protons from the anode to the cathode while preventing the passage of reactant gases. researchgate.net The efficiency of this process depends on the membrane's morphology. An ideal structure consists of well-defined, interconnected hydrophilic channels for proton transport within a stable, hydrophobic polymer matrix that provides mechanical strength and prevents excessive swelling. researchgate.netcore.ac.uk

Sulfonated aromatic hydrocarbon polymers are a promising class of materials for PEMs due to their potential for lower cost and reduced methanol (B129727) permeability compared to Nafion. orientjchem.org The introduction of sulfonic acid (-SO₃H) groups onto the aromatic backbone creates the hydrophilic domains necessary for proton conduction.

Researchers have synthesized sulfonated multiblock copoly(arylene ether)s where the polymer backbone incorporates dinaphthyl ether units. core.ac.uk For instance, a sulfonation reaction has been successfully conducted on poly(1,10-dinaphthyl ether phenyl sulfone). core.ac.uk The incorporation of the bulky and rigid dinaphthyl ether component is a molecular design strategy aimed at enhancing the phase separation between the hydrophilic sulfonated segments and the hydrophobic polymer backbone. core.ac.uk This well-defined microphase separation is crucial for forming efficient proton transport channels, which can lead to higher proton conductivity, especially under the challenging conditions of low humidity. researchgate.net The hydrophobic nature of the non-sulfonated segments, including the dinaphthyl ether units, helps to control water uptake, prevent excessive swelling, and maintain the mechanical integrity of the membrane. core.ac.uk

| Polymer | Ion Exchange Capacity (IEC) (mmol·g⁻¹) | Proton Conductivity (mS·cm⁻¹ at 30 °C) | Water Uptake (%) | Swelling Ratio (%) |

|---|---|---|---|---|

| SPAEK-30 | 1.40 | 41 | 45.4 | 14.8 |

| SPAEK-40 | 1.67 | 75 | 62.1 | 20.3 |

| SPAEK-50 | 1.89 | 102 | 85.7 | 28.9 |

| Nafion N212 | 0.91 | ~60-70 (typical) | ~30-40 (typical) | ~10-15 (typical) |

Data for SPAEK polymers containing (S)-1,1′-binaphthyl-2,2′-diol units, which demonstrates the effectiveness of incorporating binaphthyl structures into PEMs. mdpi.com

Organic Semiconductors for Electronic Applications

The dinaphthyl structural unit has been integrated into larger, fused aromatic systems to create high-performance organic semiconductors for applications in organic thin-film transistors (OTFTs). researchgate.netrsc.org These materials are valued for their potential in lightweight, flexible, and low-cost electronics. researchgate.net

One of the most successful examples is dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) and its alkylated derivatives (Cₙ-DNTTs). researchgate.net While not a simple ether, DNTT is built upon a dinaphthyl core, demonstrating the utility of this foundational structure. The large, planar, and highly conjugated DNTT molecule facilitates strong intermolecular π-π stacking, which is essential for efficient charge transport in the solid state.

Thin films of DNTT and its derivatives, when used as the active layer in OTFTs, have demonstrated excellent p-channel (hole-transporting) characteristics. researchgate.net These devices exhibit high charge-carrier mobility and large on/off current ratios, which are critical performance metrics for transistors. Alkylated versions, such as C₁₀-DNTT, have shown particularly impressive performance, with mobilities approaching 8.0 cm²V⁻¹s⁻¹ and I_on/I_off ratios greater than 10⁸, making them competitive with amorphous silicon. researchgate.net The stability of these materials is a key area of research, as morphological changes in ultrathin films can affect device performance over time. rsc.org

| Parameter | Value |

|---|---|

| Semiconductor | C₁₀-DNTT (n-decyl derivative) |

| Charge-Carrier Mobility (µ) | ~8.0 cm²V⁻¹s⁻¹ |

| On/Off Current Ratio (I_on/I_off) | > 10⁸ |

| Channel Type | p-channel (hole transport) |

Molecular Recognition and Host-Guest Chemistry

The principles of molecular recognition, a cornerstone of host-guest chemistry, involve specific non-covalent interactions between a host molecule and a guest molecule or ion. researchgate.net While this compound itself is not typically used as a standalone host, its structural motif is integral to the construction of larger macrocyclic host molecules, such as crown ethers.

Macrocycles incorporating the dinaphthyl unit, like dinaphtho mdpi.comcrown-6, have been studied for their ability to selectively bind cations. researchgate.net In these systems, the dinaphthyl groups provide a pre-organized, rigid scaffold that helps define the size and shape of the binding cavity. The oxygen atoms of the ether linkages within the macrocyclic ring are responsible for coordinating with the guest cation. The selectivity of these crown ethers is determined by factors such as the relative sizes of the host's cavity and the guest cation. nih.gov

Table 1: Examples of Dinaphthyl-Containing Macrocycles in Host-Guest Chemistry

| Host Molecule | Guest Species | Key Interaction |

|---|---|---|

| Dinaphtho mdpi.comcrown-6 | Sodium Ions (Na⁺) | Cation-dipole interactions with ether oxygens |

Research has shown that binaphthyl-based chiral macrocycles can act as selective receptors for anions, such as iodide, through neutral C-H···anion interactions. nih.gov The binaphthyl units in these hosts create a specific three-dimensional structure that complements the size and shape of the target anion.

Building Blocks for Complex Molecular Architectures

In the field of chemical synthesis, this compound is classified as an organic building block. cymitquimica.com This classification suggests its utility as a starting material or a structural scaffold for the synthesis of more complex and functionally diverse molecules. semanticscholar.org The synthesis of intricate molecular systems often relies on a modular approach, where pre-formed building blocks are strategically combined. nih.goveurekalert.org The rigidity and defined geometry of the this compound unit make it a candidate for incorporation into larger, well-defined structures.

Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. A key area within this field is the construction of mechanically interlocked molecules, such as rotaxanes. Rotaxanes consist of a macrocycle threaded onto a linear "axle" molecule that is capped with bulky stopper groups to prevent dethreading. chemrxiv.orgcore.ac.uk

The formation of these complexes is often templated by host-guest interactions. Crown ethers, including those derived from dinaphthyl units, are frequently used as the macrocyclic component. chemrxiv.org For instance, dibenzo-24-crown-8 (B80794) (DB24C8) is a common macrocycle used in rotaxane synthesis, where it recognizes and binds to secondary alkylammonium ions on the thread, facilitating the final stoppering reaction. nih.govnih.gov While not this compound itself, the fundamental principles of using rigid aromatic diether units to construct host macrocycles are demonstrated in these systems. The dinaphthyl ether moiety has the potential to be incorporated into similar macrocyclic hosts for the templated synthesis of such supramolecular assemblies.

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters connected by organic linker molecules. The choice of the organic linker is crucial in determining the structure, porosity, and properties of the resulting MOF. rsc.org